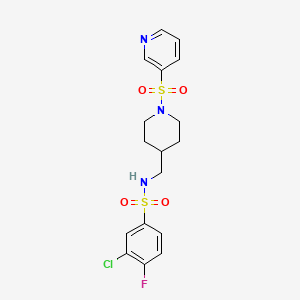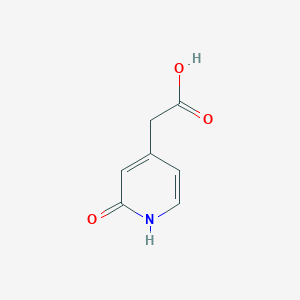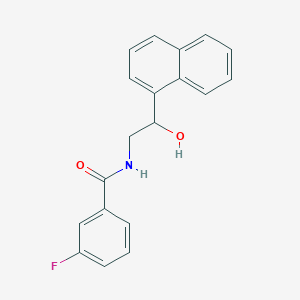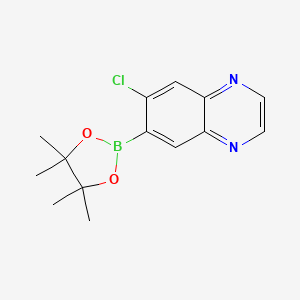
1-(2-ethoxyphenyl)-N-(4-methoxyphenyl)-5-methyltriazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-ethoxyphenyl)-N-(4-methoxyphenyl)-5-methyltriazole-4-carboxamide, also known as EMT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EMT is a member of the triazole family of compounds and has been found to exhibit promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Applications De Recherche Scientifique
Synthesis of Triazole Derivatives
- Antimicrobial Activities : Novel 1,2,4-triazole derivatives exhibit significant antimicrobial properties. The compounds were synthesized through various chemical reactions, including the use of ester ethoxycarbonylhydrazones with primary amines and further modifications to enhance their antimicrobial efficacy (Bektaş et al., 2007). Another study focused on the reduction and Mannich reaction of 1,2,4-triazol-3-one derivatives, revealing that the Mannich bases showed good activity against test microorganisms (Fandaklı et al., 2012).
Biological Activity Evaluation
- Cytotoxicity Against Cancer Cells : The synthesis and in vitro cytotoxic activity evaluation of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives were conducted, showing potential against Ehrlich Ascites Carcinoma (EAC) cells. These compounds were synthesized by reacting specific amides with hydrazine hydrate and other reagents, highlighting their therapeutic potential in cancer treatment (Hassan et al., 2014).
Antiviral and Anti-Inflammatory Applications
- HIV-1 Inhibition : Triazenopyrazole derivatives were synthesized and evaluated for their biological activity against HIV-1 and herpes simplex virus. One compound, in particular, showed moderate activity against HIV-1, suggesting a potential avenue for antiviral drug development (Larsen et al., 1999).
- Anti-Inflammatory and Analgesic Agents : Novel compounds derived from visnaginone and khellinone showed significant COX-2 inhibitory activity, along with analgesic and anti-inflammatory effects. These findings indicate their potential use in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Antioxidant Additives for Lubricating Oils
- Antioxidant Additives : New thiazole derivatives were synthesized and evaluated as antioxidant additives for Egyptian lubricating oils. These compounds showed promising results, suggesting their utility in enhancing the antioxidant properties of lubricating oils (Amer et al., 2011).
Propriétés
IUPAC Name |
1-(2-ethoxyphenyl)-N-(4-methoxyphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-4-26-17-8-6-5-7-16(17)23-13(2)18(21-22-23)19(24)20-14-9-11-15(25-3)12-10-14/h5-12H,4H2,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOLSQALITCQEBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-ethoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[6-(2-methoxyphenoxy)pyridazin-3-yl]-N-(2-methylphenyl)benzamide](/img/structure/B2960957.png)

![N-([2,4'-bipyridin]-3-ylmethyl)thiophene-3-carboxamide](/img/structure/B2960960.png)
![5-Butoxy-2-[(4-fluorophenyl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B2960961.png)

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2960967.png)




![4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[3-(2-methoxyphenyl)propanoyl]piperidine](/img/structure/B2960975.png)
